3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
3-(4-Benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with a unique structure that includes multiple heteroatoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group. Subsequent steps involve the formation of the tricyclic core, incorporating the sulfur and oxygen atoms, and finally, the addition of the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperidine ring, potentially leading to the formation of secondary or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various diseases, including its potential as an antimicrobial, antiviral, or anticancer agent.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could bind to these targets through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. This binding could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-2-pyrimidinyl)-9-methyl-8-oxa-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine .
3-(4-Benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene: shares similarities with other piperidine derivatives and tricyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H31N3OS2 |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C25H31N3OS2/c1-4-25(2)15-19-20(16-29-25)31-23-21(19)22(26-24(27-23)30-3)28-12-10-18(11-13-28)14-17-8-6-5-7-9-17/h5-9,18H,4,10-16H2,1-3H3 |
InChI Key |
QFPNZASNLJZMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5)SC)C |
Origin of Product |
United States |
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